molecular formula C21H17ClFN3O5S B254435 Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No. B254435
M. Wt: 477.9 g/mol
InChI Key: KDQQVDMDSLUMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate involves the inhibition of enzymes such as topoisomerase II and histone deacetylase (HDAC). Topoisomerase II is an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and ultimately, apoptosis. HDAC is an enzyme that regulates gene expression by removing acetyl groups from histone proteins. Inhibition of this enzyme leads to the accumulation of acetylated histones, which promotes gene expression.
Biochemical and Physiological Effects
Studies have shown that Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate has various biochemical and physiological effects. It has been found to decrease the expression of certain proteins that are involved in cancer cell survival and proliferation. It also increases the expression of proteins that are involved in apoptosis and cell cycle arrest. In addition, Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate has been found to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate in lab experiments is its specificity towards cancer cells. It has been found to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate. One direction is to improve its solubility in water, which would make it easier to administer in vivo. Another direction is to study its potential applications in combination therapy with other anti-cancer agents. Studies have shown that combination therapy can improve the efficacy of cancer treatment by targeting multiple pathways involved in cancer cell survival and proliferation. Additionally, further research is needed to understand the mechanism of action of Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate and its potential applications in other fields such as neurodegenerative diseases and inflammation.

Synthesis Methods

The synthesis of Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate involves a series of chemical reactions. The starting materials for this synthesis are 4-aminobenzoic acid and 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylic acid. These two compounds are reacted together in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) to form the intermediate compound 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl-N-4-aminobenzoate. This intermediate compound is then reacted with ethyl chloroformate to form the final product Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate.

Scientific Research Applications

Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate has been studied for its potential applications in various scientific fields. One of the prominent fields of research is cancer treatment. Studies have shown that Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate has anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes.

properties

Product Name

Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Molecular Formula

C21H17ClFN3O5S

Molecular Weight

477.9 g/mol

IUPAC Name

ethyl 4-[[5-chloro-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C21H17ClFN3O5S/c1-2-31-20(28)13-7-9-15(10-8-13)25-19(27)18-16(22)11-24-21(26-18)32(29,30)12-14-5-3-4-6-17(14)23/h3-11H,2,12H2,1H3,(H,25,27)

InChI Key

KDQQVDMDSLUMLV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.